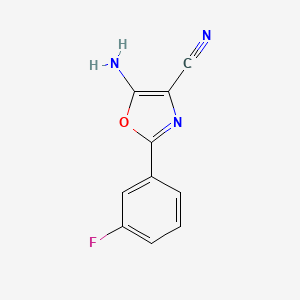

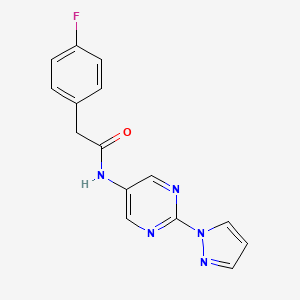

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

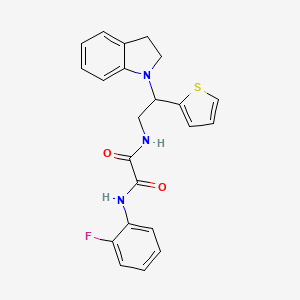

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound . It belongs to the class of organic compounds known as flavones . These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids and their esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of this compound is based on the flavone nucleus, which is a common structure in many organic compounds . The compound contains a phenyl substituent and two hydroxyl groups attached to boron .Scientific Research Applications

Synthesis and Properties

Synthesis Techniques : Studies have shown successful synthesis of 5-Alkylamino-1,3-oxazole-4-carbonitriles, including compounds with phthalimidoethyl and phthalimidopropyl substituents at the oxazole ring. These substances demonstrate varied reactions with different agents, leading to the formation of new chemical structures (Chumachenko et al., 2011), (Chumachenko et al., 2014).

Chemical Reactions and Recyclization : In reactions involving hydrazine hydrate, these compounds can form diverse structures, indicating their versatile nature in synthetic chemistry (Chumachenko et al., 2015).

Antimicrobial and Anticancer Activity

Antimicrobial Properties : A study found that derivatives of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile exhibited significant antimicrobial activity, suggesting potential uses in developing new antimicrobial agents (Puthran et al., 2019).

Anticancer Evaluation : Research on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a related class of compounds, showed promising anticancer activities. This indicates the potential of oxazole-4-carbonitriles in cancer research and drug development (Kachaeva et al., 2018).

Heterocyclic Chemistry

- Heterocyclic Systems Formation : The interactions of 5-Amino-1,3-oxazole-4-carbonitriles with different agents lead to the creation of novel heterocyclic systems. This is significant for the development of new compounds in pharmaceutical and material science applications (Kornienko et al., 2014).

Additional Applications

Diverse Synthetic Approaches : Various studies have highlighted the adaptability of this compound in synthesizing a wide range of molecules, demonstrating its versatility in chemical synthesis (Lemaire et al., 2015), (Ali et al., 2016).

Antiviral Properties : Research has also explored the use of 1,3-oxazole-4-carbonitrile derivatives, closely related to this compound, in inhibiting human cytomegalovirus (HCMV), indicating potential antiviral applications (Kachaeva et al., 2019).

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is the enzyme Sulfotransferase (SULT1A1) . This enzyme plays a crucial role in the metabolism and detoxification of drugs, and its activation is required for the antiproliferative effect of the drug .

Mode of Action

This compound is metabolized and activated by SULT1A1 . The drug induces DNA-protein cross-links (DPC) and histone γ-H2AX in sensitive human tumor cell lines . The activation of SULT1A1 by the drug leads to the formation of reactive metabolites that bind to cellular macromolecules .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The drug’s action in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by Cytochrome P450 (CYP1A1 and CYP1A2) enzymes . These enzymes convert the drug into active metabolites that bind to cellular macromolecules . The drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by these metabolic processes .

Result of Action

The result of the action of this compound is the induction of DNA-protein cross-links and histone γ-H2AX . This leads to the inhibition of cell proliferation, particularly in breast and renal cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of the drug in water systems can affect its action . Additionally, the drug’s action can be influenced by the presence of other compounds, such as natural flavonoids, which can inhibit the activity of SULTs and CYP enzymes .

Biochemical Analysis

Biochemical Properties

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is known to interact with various enzymes, proteins, and other biomolecules. It is metabolized and activated by Cytochrome P450 enzymes (CYPs), specifically CYP1A1 . The interactions between this compound and these biomolecules are crucial for its role in biochemical reactions .

Cellular Effects

The effects of this compound on cells are significant. It has been found to have antiproliferative activity in a variety of human tumor cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into active metabolites that bind to cellular macromolecules .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by Cytochrome P450 enzymes (CYPs), including CYP1A1

properties

IUPAC Name |

5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-7-3-1-2-6(4-7)10-14-8(5-12)9(13)15-10/h1-4H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWGHDAKBZIPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride](/img/structure/B2477991.png)

![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)

![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2477997.png)